molecular formula C29H53INO4P B1669257 Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt CAS No. 873438-88-1

Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt

Cat. No.: B1669257
CAS No.: 873438-88-1
M. Wt: 641.6 g/mol
InChI Key: ZOAIEFWMQLYMTF-YRKXUXMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iopofosine I-131 is a small-molecule phospholipid drug conjugate designed to deliver the radioisotope iodine-131 directly to cancer cells. This compound is particularly notable for its use in targeted radiotherapy, where it aims to minimize exposure to healthy cells while maximizing the therapeutic effect on cancerous cells .

Preparation Methods

The synthesis of Iopofosine I-131 involves the conjugation of a phospholipid ether with iodine-131. The process typically includes the following steps:

    Synthesis of the phospholipid ether: This involves the preparation of the phospholipid backbone, which is then functionalized to allow for the attachment of iodine-131.

    Radioiodination: The phospholipid ether is then subjected to radioiodination, where iodine-131 is introduced into the molecule.

Chemical Reactions Analysis

Iopofosine I-131 primarily undergoes the following types of reactions:

Scientific Research Applications

Iopofosine I-131 has a wide range of applications in scientific research, particularly in the fields of medicine and oncology:

    Cancer Treatment: It is used in targeted radiotherapy for various types of cancer, including multiple myeloma and Waldenström macroglobulinemia. .

    Clinical Trials: Iopofosine I-131 is currently being evaluated in several clinical trials to determine its efficacy and safety in treating different types of cancer.

Mechanism of Action

The mechanism of action of Iopofosine I-131 involves its selective uptake by cancer cells, facilitated by the phospholipid ether component. Once inside the cancer cells, the iodine-131 delivers targeted radiotherapy, causing DNA damage and cell death. This targeted approach helps to minimize the impact on healthy cells, reducing the side effects commonly associated with traditional radiotherapy .

Comparison with Similar Compounds

Iopofosine I-131 is unique in its design and mechanism of action compared to other similar compounds:

    Phospholipid Drug Conjugates: Similar compounds include other phospholipid drug conjugates designed to deliver therapeutic agents directly to cancer cells.

    Radioisotope Therapies: Other radioisotope therapies, such as those using yttrium-90 or lutetium-177, also aim to deliver targeted radiotherapy.

Similar Compounds

Properties

CAS No.

873438-88-1

Molecular Formula

C29H53INO4P

Molecular Weight

641.6 g/mol

IUPAC Name

18-(4-(131I)iodanylphenyl)octadecyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C29H53INO4P/c1-31(2,3)25-27-35-36(32,33)34-26-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-28-21-23-29(30)24-22-28/h21-24H,4-20,25-27H2,1-3H3/i30+4

InChI Key

ZOAIEFWMQLYMTF-YRKXUXMHSA-N

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)[131I]

SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I

Appearance

Solid powder

873438-88-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

131I-NM-404;  CLR-131;  I-131-CLR-1404;  I-131CLR1404;  CLR 131;  I 131 CLR 1404;  I 131CLR1404;  CLR131;  I131CLR1404;  I131CLR1404;  CLR1404;  CLR-1404;  CLR 1404

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt
Reactant of Route 2
Reactant of Route 2
Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt
Reactant of Route 4
Reactant of Route 4
Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt
Reactant of Route 5
Reactant of Route 5
Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt
Reactant of Route 6
Reactant of Route 6
Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.